molecular formula C23H18ClNO4 B15096317 N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15096317
M. Wt: 407.8 g/mol
InChI Key: ICPGIIRQUQYFIZ-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4H-chromene core substituted with a chlorine atom at position 6, a methyl group at position 7, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a benzyl group and a furan-2-ylmethyl moiety.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H18ClNO4/c1-15-10-21-18(11-19(15)24)20(26)12-22(29-21)23(27)25(14-17-8-5-9-28-17)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3

InChI Key

ICPGIIRQUQYFIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials may include benzyl chloride, 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid, and furan-2-ylmethanol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of chromene-2-carboxamides with variations in the substituents on the carboxamide nitrogen and chromene core. Below is a detailed comparison with three structurally analogous compounds (see Table 1 ), focusing on substituent effects and inferred properties.

Table 1: Structural and Functional Comparison of Chromene-2-carboxamide Derivatives

Compound Name Key Substituents Molecular Formula (Estimated) Notable Features
N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (Target) Benzyl, furan-2-ylmethyl C₃₀H₂₅ClN₂O₄ Oxygen-rich (furan) substituents may enhance solubility and π-π interactions.
6-chloro-N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide 1,3,4-Thiadiazol-2-yl with allylthio C₂₀H₁₆ClN₃O₃S₂ Sulfur-containing thiadiazole may increase lipophilicity and metabolic stability.
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide 6-fluoro-1,3-benzothiazol-2-yl C₂₁H₁₃ClFN₂O₃S Fluorine atom enhances electronegativity, potentially improving target binding.
6-chloro-N-[4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide 4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl C₂₈H₂₃ClN₄O₇S Sulfamoyl group introduces hydrogen-bonding potential and polar surface area.

Key Comparative Insights

Substituent Diversity and Electronic Effects :

  • The target compound incorporates a furan ring, which introduces oxygen atoms capable of hydrogen bonding and dipole interactions. This contrasts with sulfur-rich analogs (e.g., thiadiazole in , benzothiazole in ), where sulfur atoms may enhance lipophilicity and modulate cytochrome P450 interactions .
  • The fluoro-benzothiazole derivative leverages fluorine’s electronegativity to strengthen binding to electron-deficient biological targets, a strategy common in drug design.

Solubility and Bioavailability :

  • The furan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the thiadiazole and benzothiazole analogs, which are more hydrophobic . However, the sulfamoyl-phenyl derivative may exhibit higher solubility due to its polar sulfonamide group.

Stereochemical Considerations :

  • Crystallographic tools like Mercury and SHELXL could elucidate conformational differences. For example, the bulky 3,4-dimethylisoxazole group in may induce steric hindrance, affecting molecular packing or target binding.

Biological Implications :

  • Thiadiazole and benzothiazole derivatives are often associated with antimicrobial activity due to sulfur’s role in disrupting bacterial membranes . The target compound’s furan moiety may instead favor interactions with eukaryotic enzymes, such as kinases or oxidoreductases.

Biological Activity

N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Its unique structure, which includes a chromene moiety, a furan ring, and a carboxamide functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C19H18ClN1O4\text{C}_{19}\text{H}_{18}\text{ClN}_{1}\text{O}_{4}

This compound's structure is characterized by:

  • Chromene moiety : A fused benzene and pyran ring system.
  • Furan ring : Enhances chemical reactivity and biological activity.
  • Carboxamide group : Contributes to its interaction with biological targets.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human lung cancer cells (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves the inhibition of lipoxygenases (LOXs), enzymes that play a critical role in inflammatory processes. In vitro experiments have revealed that it acts as a competitive inhibitor of LOXs, significantly reducing leukotriene B4 production and neutrophil chemotaxis .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilaritiesUnique Features
N-benzyl-N-(furan-2-ylmethyl)acetamideContains furan and benzyl groupsLacks chromene moiety
N-benzyl-N-(furan-2-ylmethyl)ethanediamideContains furan and benzyl groupsContains ethanediamide instead of chromene
Coumarin derivativesSimilar chromene structureVarying substituents lead to different biological activities

This compound stands out due to its unique combination of structural components, enhancing its reactivity and biological activity compared to other similar compounds.

Study 1: Antitumor Efficacy in Cell Lines

In a study investigating the antitumor efficacy of this compound, researchers utilized both 2D and 3D cell culture models. The results indicated that the compound exhibited higher cytotoxicity in 2D cultures compared to 3D cultures, suggesting that it may be more effective in traditional laboratory settings than in more complex biological environments .

Study 2: Inhibition of Lipoxygenase Activity

Another study focused on the anti-inflammatory potential of N-benzyl derivatives. The compound was found to significantly inhibit LOX activity, which is crucial for developing therapies targeting inflammatory diseases. This study provided insights into the structure–activity relationship (SAR) of related compounds and their potential as therapeutic agents .

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